3-[(2-Nitrophenyl)amino]propanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-nitroanilino)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c10-9(13)5-6-11-7-3-1-2-4-8(7)12(14)15/h1-4,11H,5-6H2,(H2,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTVOPGVBBHZGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCC(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 2 Nitrophenyl Amino Propanamide and Its Derivatives
Classical Approaches to Amide Bond Formation with 2-Nitrophenylaniline and Propanoic Acid Derivatives
The creation of the amide linkage in 3-[(2-Nitrophenyl)amino]propanamide typically involves the reaction between a 2-nitrophenylaniline derivative and a propanoic acid derivative. The core challenge in this synthesis is often the reduced nucleophilicity of the aniline (B41778) nitrogen due to the electron-withdrawing effect of the ortho-nitro group, which necessitates specific activation strategies. researchgate.net
Condensation Reactions Utilizing Coupling Agents
Direct condensation of a carboxylic acid and an amine is a common and attractive method for forming amide bonds. nih.gov However, due to the low reactivity of aniline derivatives, this reaction requires the use of coupling agents to facilitate the bond formation. researchgate.netresearchgate.net These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
A variety of coupling agents have been developed for difficult amide bond formations: researchgate.netorganic-chemistry.org
Carbodiimides: Reagents like N,N′-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used, often in conjunction with additives like N-hydroxysuccinimide (NHS) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and suppress side reactions. researchgate.netresearchgate.net
Uronium/Phosphonium Salts: Agents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known for their high efficiency, especially in cases involving poorly nucleophilic amines like substituted anilines. researchgate.net
Other Reagents: Titanium tetrachloride (TiCl4) has been reported as an effective mediator for the direct condensation of carboxylic acids and amines. nih.gov Additionally, reagents like n-propanephosphonic acid anhydride (B1165640) (T3P) are noted for enabling amide bond formation with low epimerization, which is crucial when dealing with chiral substrates. organic-chemistry.org
Below is a table summarizing common coupling agents used in amidation.
Interactive Table: Common Coupling Agents for Amidation| Coupling Agent | Abbreviation | Class | Key Features |
|---|---|---|---|
| N,N′-Dicyclohexylcarbodiimide | DCC | Carbodiimide | Cost-effective; produces insoluble dicyclohexylurea (DCU) byproduct. researchgate.net |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide | Water-soluble byproduct, simplifying purification. researchgate.net |
| O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | HBTU | Uronium Salt | Highly efficient for difficult couplings, including with less reactive anilines. researchgate.net |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | Effective for sterically hindered or electronically deactivated amines. researchgate.net |
| n-Propanephosphonic acid anhydride | T3P | Phosphonic Anhydride | Robust, provides high yields with low racemization. organic-chemistry.org |
Amidation Through Activated Carboxylic Acid Intermediates
An alternative to the one-pot coupling agent approach is the preliminary conversion of the carboxylic acid into a more reactive intermediate. nih.gov This two-step process involves first activating the carboxylic acid and then reacting the isolated or in-situ generated intermediate with the amine.
The most common activated intermediates are acyl chlorides. These are typically synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netnih.gov The resulting acyl chloride is highly electrophilic and reacts readily with even weakly nucleophilic anilines.
Another strategy involves the formation of activated esters. For instance, N-hydroxysuccinimide (NHS) esters can be prepared and subsequently reacted with the amine. researchgate.net A noteworthy example from peptide synthesis involves the use of ortho-nitrophenyl esters as reactive intermediates, highlighting a relevant activation strategy within the same chemical family as the target compound. nih.gov More recent methods also explore the use of acyl saccharins as highly reactive and sustainable acylating agents that can react with nitroarenes. researchgate.net
Targeted Synthesis of 3-Substituted Propanamide Scaffolds
The synthesis of this compound and its derivatives often requires the careful construction of precursor molecules. These precursors can be designed to incorporate desired substituents before the final amide bond formation or key coupling step.
Multi-Step Synthesis Pathways for Precursors
The synthesis of the target compound can proceed through various precursors. One key precursor is 3-[(2-Nitrophenyl)amino]propanenitrile . sigmaaldrich.com This intermediate can be synthesized via a Michael addition reaction between 2-nitroaniline (B44862) and acrylonitrile (B1666552). The resulting nitrile can then be hydrolyzed under controlled conditions to yield the desired propanamide.
Another potential pathway involves starting with a different precursor, such as 3-amino-3-(2-nitrophenyl)propanoic acid . chemicalbook.com This intermediate can be synthesized from 2-nitrobenzaldehyde (B1664092) and malonic acid in the presence of ammonium (B1175870) acetate (B1210297). chemicalbook.com The resulting amino acid would then need to be amidated to form the final product. General methods for converting amides to amines, such as the Hoffmann bromamide (B1595942) degradation, or reducing nitriles and amides are also fundamental reactions in the synthesis of such precursors. ncert.nic.in
Advanced strategies, such as C(sp³)-H activation, have been employed to synthesize complex, highly functionalized amino acid analogs, demonstrating powerful methods for creating diverse precursors for derivatization. nih.gov
Optimizing Reaction Conditions for Yield and Purity
Achieving high yield and purity in the synthesis of this compound requires careful optimization of reaction conditions. Key factors include the choice of solvent, temperature, reaction time, and the nature of the base used.
Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are commonly used to ensure solubility of the reactants and reagents. researchgate.net
Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIEA) or pyridine, is crucial. The base neutralizes the acid formed during the reaction, driving the equilibrium towards the product. researchgate.netnih.gov
Temperature and Time: Reactions involving anilines may require elevated temperatures or longer reaction times (e.g., 4-5 hours to overnight) to proceed to completion, especially if the reactants are sterically hindered or electronically deactivated. researchgate.netnih.gov In some cases, microwave irradiation has been used to accelerate the reaction. researchgate.net
Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, particularly when using air- or moisture-sensitive coupling agents. researchgate.net
The table below outlines strategies for optimizing these synthetic reactions.
Interactive Table: Strategies for Optimizing Reaction Conditions| Parameter | Strategy | Rationale |
|---|---|---|
| Reactivity | Use a highly active coupling agent (e.g., HBTU, TBTU) or convert the acid to an acyl chloride. | Overcomes the low nucleophilicity of the 2-nitroaniline derivative. researchgate.net |
| Solvent | Use dry, polar aprotic solvents like DMF, DCM, or acetonitrile. | Ensures reagents remain dissolved and prevents unwanted side reactions with water. researchgate.net |
| Base | Employ a non-nucleophilic organic base like DIEA or pyridine. | Scavenges acid byproducts without competing in the main reaction. researchgate.netnih.gov |
| Temperature | Adjust from room temperature to elevated temperatures (e.g., 85-100 °C) as needed. | Provides the necessary activation energy for difficult couplings. nih.gov |
| Atmosphere | Conduct the reaction under an inert N₂ or Ar atmosphere. | Protects sensitive reagents from degradation by air or moisture. researchgate.net |
Derivatization Strategies for Structural Diversification
Structural diversification of the this compound scaffold is primarily achieved by introducing modifications to the starting materials rather than the final product. This approach allows for the creation of a library of analogs with varied properties.
Key strategies for derivatization include:
Modification of the Aromatic Ring: A wide range of derivatives can be synthesized by starting with different substituted 2-nitroanilines. Functional groups can be introduced at various positions on the phenyl ring to systematically probe structure-activity relationships.
Modification of the Propanamide Backbone: Using substituted propanoic acid or acrylonitrile precursors allows for the introduction of functional groups along the three-carbon chain. This can alter the molecule's conformation and polarity.
Post-Synthesis Modification: The most significant derivatization of the final molecule involves the chemical transformation of the nitro group. Reduction of the nitro group to an amine (e.g., forming 3-[(2-aminophenyl)amino]propanamide) is a crucial step. This newly formed amino group is a versatile handle for a vast array of subsequent reactions, including further amidation, sulfonylation, or diazotization, opening up extensive possibilities for creating diverse chemical libraries.
Introduction of Heterocyclic Moieties onto the Propanamide Backbone or Phenyl Ring
The incorporation of heterocyclic systems into the core structure of this compound is a key strategy for the development of novel derivatives. This can be achieved through various synthetic methodologies, primarily involving cyclocondensation reactions. These reactions can lead to the formation of fused heterocyclic rings, significantly altering the molecule's steric and electronic properties.
One prominent example involves the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives. nih.govresearchgate.net The general approach often begins with the Gewald aminothiophene synthesis, a one-pot, multi-component reaction involving an α-methylene carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base to form a 2-aminothiophene derivative. nih.gov This thiophene (B33073) intermediate can then be further elaborated. For instance, treatment with isocyanates or other reagents can lead to the construction of the pyrimidine (B1678525) ring fused to the thiophene core. researchgate.net
Another strategy involves the reaction of 1,3-dicarbonyl compounds with cyanothioacetamide in the presence of a basic catalyst like piperidine. This results in a regioselective cyclocondensation, affording tetrahydroisoquinoline-3(2H)-thiones bearing a nitrophenyl moiety. nih.gov These structures can then undergo further reactions, such as alkylation or cyclization, to introduce additional heterocyclic systems. For example, reaction with 2-chloroacetamide (B119443) derivatives can lead to the formation of (tetrahydroisoquinolin-3-ylthio)acetamides, which can be cyclized to their isomeric 1-aminotetrahydrothieno[2,3-c]isoquinoline-2-carboxamides. nih.gov
The Mannich reaction also provides a pathway to complex heterocyclic structures. For instance, piperidinium (B107235) 6-amino-5-cyano-3-N-(4-methylphenyl)carbamoyl-4-phenyl-1,4-dihydropyridine-2-thiolate, when treated with primary amines and an excess of formaldehyde, undergoes aminomethylation to form complex tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides. researchgate.net
Table 1: Examples of Heterocyclic Moieties Incorporated into Propanamide Analogs
| Starting Material/Intermediate | Reagents | Resulting Heterocycle | Reference |
| α-Methylene carbonyl compounds, activated nitriles, sulfur | Base (e.g., morpholine) | 2-Aminothiophene | nih.gov |
| 2-Aminothiophene derivatives | Isocyanates, KOCN-HCl | Thieno[2,3-d]pyrimidine | researchgate.net |
| 1,3-Dicarbonyl compounds, cyanothioacetamide | Piperidine | Tetrahydroisoquinoline-3(2H)-thione | nih.gov |
| Tetrahydroisoquinoline-3(2H)-thiones, 2-chloroacetamide derivatives | Sodium acetate trihydrate, Sodium carbonate | Thieno[2,3-c]isoquinoline | nih.gov |
| Dihydropyridine-2-thiolate, primary amines, formaldehyde | None (excess reagents) | Tetraazatricyclo[7.3.1.02,7]tridecene | researchgate.net |
Manipulation of Aromatic Ring Substitutions and Isomers (e.g., Halogenation, Positional Nitro Group Isomers)
Modification of the aromatic ring of this compound through the introduction of various substituents or alteration of their positions is a fundamental strategy to fine-tune the molecule's properties. Nucleophilic aromatic substitution (SNAr) is a key reaction in this context, particularly due to the activating effect of the nitro group. nih.gov
The position of the nitro group itself is a critical variable. While the primary focus is on the 2-nitro isomer, synthetic routes for other positional isomers, such as 3-nitro and 4-nitro analogs, are also of interest. The synthesis of these isomers often starts with the corresponding nitro-substituted anilines or related precursors. For example, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene can be synthesized from 1,2-bis(3-nitrophenyl)disulfane through direct fluorination. nih.gov This highlights that the starting materials dictate the final position of the nitro group.
Halogenation of the aromatic ring can be achieved through various methods. For instance, regiospecific bromination of benzene (B151609) derivatives can be carried out using Me₂SO–HBr, yielding ortho- and para-bromo derivatives with high selectivity. researchgate.net Direct fluorination is another powerful technique. For example, the fluorination of nitro-substituted diaryl disulfides can produce nitro-1-(pentafluorosulfanyl)benzenes. nih.gov Furthermore, fluorodenitration, the substitution of a nitro group with a fluorine atom, can be accomplished using reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). nih.gov
The introduction of other functional groups is also possible. Vicarious nucleophilic substitution (VNS) allows for the introduction of carbon, oxygen, and nitrogen nucleophiles onto the aromatic ring of nitro-containing compounds. nih.gov For example, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene undergoes VNS to yield products substituted at the 4-position. nih.gov The variation of the aromatic ring's size and shape, as well as the position of side-chains, has been shown to significantly impact the biological activity of related compounds. nih.gov
Table 2: Selected Aromatic Ring Modifications and Isomeric Variations
| Modification Type | Reagents/Method | Example Product | Reference |
| Isomer Synthesis | Starting with 3-nitroaniline (B104315) derivatives | 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | nih.gov |
| Bromination | Me₂SO–HBr | 2-Bromonitrobenzene | researchgate.net |
| Fluorination | Direct fluorination of diaryl disulfides | 3- or 4-Nitro-1-(pentafluorosulfanyl)benzene | nih.gov |
| Fluorodenitration | Tetrabutylammonium fluoride (TBAF) | 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | nih.gov |
| Vicarious Nucleophilic Substitution | Carbon, oxygen, or nitrogen nucleophiles | 4-Substituted-3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzenes | nih.gov |
Stereoselective Synthesis of Chiral Analogs
The development of stereoselective synthetic methods for chiral analogs of this compound is crucial, as the stereochemistry of a molecule often dictates its biological activity. The aza-Henry (nitro-Mannich) reaction is a powerful tool for the stereocontrolled synthesis of β-nitroamines, which are precursors to chiral β-amino acids and their derivatives. nih.gov This reaction involves the addition of a nitroalkane to an imine and can be catalyzed by chiral catalysts to produce enantiomerically enriched products. nih.govresearchgate.net A variety of chiral catalysts, including metal-free organocatalysts like chiral thioureas, have been successfully employed to promote asymmetric aza-Henry reactions. nih.govnih.gov
For instance, chiral thiourea (B124793) catalysts have been shown to be effective in the asymmetric conjugate addition of nitroalkanes to α,β-unsaturated compounds, a key step in the synthesis of chiral nitro compounds. nih.govchemrxiv.org These reactions can proceed with high diastereo- and enantioselectivity. nih.govnih.gov The resulting β-nitroamines or related nitro compounds can then be further transformed, for example, through reduction of the nitro group, to yield the desired chiral amino propanamide derivatives.
Another approach to stereoselective synthesis involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily incorporated into the molecule to direct a subsequent stereoselective transformation. For example, planar-chiral tricarbonyl-chromium complexes of aryl-aldehydes have been used as chiral auxiliaries in the enantioselective synthesis of α-amino acids via the stereoselective alkylation of Schiff bases derived from glycine (B1666218) esters. researchgate.net While this example pertains to α-amino acids, similar principles can be applied to the synthesis of β-amino acid derivatives like 3-aminopropanamide (B1594134).
The combination of different catalytic systems, such as chemo- and biocatalysis, offers a promising strategy for efficient stereoselective synthesis. A one-pot, three-step chemoenzymatic cascade combining a Wittig reaction, a chiral-thiourea-catalyzed asymmetric conjugate addition, and a ketoreductase-mediated reduction has been developed for the synthesis of chiral γ-nitro alcohols with high diastereomeric and enantiomeric ratios. nih.govchemrxiv.org Such multi-step, one-pot processes are advantageous as they reduce the need for intermediate purification steps, saving time and reducing waste. nih.govchemrxiv.org
Table 3: Methodologies for Stereoselective Synthesis of Chiral Analogs
| Method | Catalyst/Auxiliary | Key Transformation | Stereochemical Outcome | Reference |
| Asymmetric aza-Henry (nitro-Mannich) Reaction | Chiral thioureas | Addition of nitroalkane to imine | High diastereo- and enantioselectivity | nih.govnih.gov |
| Chiral Auxiliary-Directed Synthesis | Planar-chiral tricarbonyl-chromium complexes | Stereoselective alkylation of Schiff bases | High diastereomeric excess | researchgate.net |
| Chemoenzymatic Cascade | Chiral thiourea and ketoreductase | Asymmetric conjugate addition and bioreduction | High diastereomeric and enantiomeric ratios | nih.govchemrxiv.org |
Modification of the Amino Group and Terminal Amide Functionality
Modifications to the amino group and the terminal amide functionality of this compound can significantly influence its chemical and biological properties. These modifications can range from simple alkylation or acylation to more complex conjugations.
The N-terminal α-amino group of peptides and related compounds can be selectively modified under controlled pH conditions, as it generally has a lower pKa (around 6-8) compared to the ε-amino group of lysine (B10760008) (around 10). nih.gov This allows for selective reactions such as acylation, oxidation, and reductive alkylation at the N-terminus. Reagents like 2-ethynylbenzaldehydes have been used for the selective N-terminal modification of peptides, forming stable isoquinolinium salts. nih.gov
The terminal amide itself can be synthesized or modified using various techniques. Amidation of a carboxylic acid precursor is a common method. Enzymatic approaches for peptide synthesis are of particular interest as they avoid harsh reaction conditions that can lead to side products. rug.nl For natural products with a terminal amide, alternative biosynthetic pathways to the typical thioesterase-mediated release exist. nih.gov For example, some pathways utilize a terminal amidation domain (TAD) that catalyzes the amidation reaction. nih.gov
The amide bond can also be a site for further reactions, although it is generally stable. The amino group linking the phenyl ring and the propanamide backbone can also be a target for modification. For example, N-alkylation or N-arylation can introduce new substituents. The synthesis of 2-[(arylmethyl)amino]-2-methyl-1,3-propanediols demonstrates the variation of the group attached to the amino nitrogen. nih.gov
Table 4: Strategies for Modifying the Amino and Amide Groups
| Functional Group | Modification Type | Reagents/Method | Purpose/Outcome | Reference |
| N-terminal Amino Group | Selective Acylation | 2-Ethynylbenzaldehydes (pH control) | Formation of stable bioconjugates | nih.gov |
| C-terminal Amide | Amidation | Enzymatic synthesis | Milder reaction conditions, fewer side products | rug.nl |
| C-terminal Amide | Biosynthesis | Terminal Amidation Domain (TAD) | Formation of terminally amidated natural products | nih.gov |
| Amino Linker | N-Alkylation/Arylation | Arylmethyl halides | Introduction of new substituents on the nitrogen | nih.gov |
| C-terminal Carboxylic Acid | Amidation | Standard peptide coupling reagents | Neutralizes negative charge, can increase stability | sigmaaldrich.com |
Novel Synthetic Pathways and Green Chemistry Principles in Propanamide Synthesis
The development of novel and sustainable synthetic pathways is a major focus in modern chemistry. Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of propanamides and other chemical compounds. researchgate.netpurkh.com
Key principles of green chemistry relevant to propanamide synthesis include the use of renewable feedstocks, the development of catalytic processes to minimize waste, the use of greener solvents, and the design of atom-economical reactions. purkh.com For example, moving from stoichiometric reagents to catalytic processes can significantly reduce waste and energy consumption. purkh.com
One area of innovation is the use of multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all the reactants. purkh.com MCRs are highly atom-economical and can streamline synthetic routes. The Gewald synthesis of 2-aminothiophenes, a key step in the synthesis of some heterocyclic derivatives of propanamide, is an example of an MCR. nih.gov Cascade reactions, where a series of intramolecular reactions are triggered by a single event, also contribute to synthetic efficiency. nih.govpurkh.com
The use of environmentally benign solvents or even solvent-free reaction conditions is another important aspect of green chemistry. nih.gov Microwave-assisted synthesis has emerged as a technique that can accelerate reactions, often leading to higher yields and cleaner products in shorter reaction times, sometimes without the need for a solvent. nih.govresearchgate.net
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. nih.govchemrxiv.org Enzymes typically operate under mild conditions (pH, temperature, and pressure) and can exhibit high chemo-, regio-, and stereoselectivity. chemrxiv.org The use of ketoreductases in chemoenzymatic cascades for the synthesis of chiral compounds is a prime example of the power of biocatalysis. nih.govchemrxiv.org
Furthermore, there is a growing interest in designing synthetic pathways that lead to a circular and sustainable economy. gcande.org This involves considering the entire lifecycle of a chemical product and designing processes that are both economically viable and environmentally friendly. researchgate.netgcande.org
Table 5: Application of Green Chemistry Principles in Propanamide Synthesis
| Green Chemistry Principle | Application/Methodology | Benefit | Reference |
| Atom Economy | Multi-component reactions (e.g., Gewald synthesis) | High efficiency, reduced waste | nih.govpurkh.com |
| Catalysis | Use of catalytic amounts of reagents instead of stoichiometric | Reduced waste, lower energy consumption | purkh.com |
| Benign Solvents | Use of water or other green solvents; solvent-free conditions | Reduced environmental impact | nih.gov |
| Energy Efficiency | Microwave-assisted synthesis | Faster reactions, higher yields | nih.govresearchgate.net |
| Renewable Feedstocks/Biocatalysis | Use of enzymes (e.g., ketoreductases) | High selectivity, mild conditions | nih.govchemrxiv.org |
| Waste Prevention | One-pot/cascade reactions | Fewer purification steps, less solvent waste | nih.govchemrxiv.orgpurkh.com |
Spectroscopic and Advanced Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides information on the chemical environment of individual atoms.
Proton (¹H) NMR Spectroscopy for Hydrogen Environments
Specific experimental ¹H NMR data detailing the chemical shifts, splitting patterns (multiplicity), and integration values for the distinct proton environments in 3-[(2-Nitrophenyl)amino]propanamide are not available in the reviewed scientific literature.
Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton
Similarly, published ¹³C NMR spectra, which would identify the chemical shifts of each unique carbon atom in the molecule, including those in the aromatic ring, the propanamide backbone, and the carbonyl group, could not be located for this compound.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity
Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the connectivity between atoms. sdsu.eduepfl.chyoutube.com These experiments would confirm the bonding arrangement of protons and carbons. However, no specific 2D NMR studies for this compound were found in the conducted search.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
IR and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. docbrown.inforesearchgate.net For this compound, one would expect to observe characteristic absorption bands for N-H stretching (from the amine and amide groups), C=O stretching (from the amide), N-O stretching (from the nitro group), and various C-H and C-C bond vibrations. Despite the theoretical expectations, specific experimental IR and Raman spectra for this compound are not documented in the available literature.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and providing insights into its structure through fragmentation patterns. nist.govnist.gov
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, which allows for the determination of its elemental composition with high confidence. thermofisher.comnih.govnih.govmdpi.com An HRMS analysis of this compound would be essential for confirming its molecular formula (C₉H₁₁N₃O₃). Regrettably, no published HRMS data for this specific compound could be retrieved.
Lack of Publicly Available Research Data for this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available, in-depth research data for the specific analytical characterization of the compound This compound] .
While the existence of this compound is noted in several chemical inventories, detailed experimental studies and research findings pertaining to its advanced analytical characterization, as specified in the requested outline, are not readily accessible in published scientific literature.
Specifically, the following information could not be located:
Tandem Mass Spectrometry (MS/MS): No published studies were found that detail the fragmentation patterns or provide structural insights into This compound] using MS/MS.
Chromatographic Methods (HPLC, TLC, and Column Chromatography): While these are standard techniques for purity assessment and isolation, no specific methods, conditions, or results (e.g., retention times, solvent systems) have been published for this particular compound.
X-ray Crystallography: There is no evidence of the solid-state structure of This compound] having been determined by X-ray crystallography, and therefore no data on its crystal structure or conformational analysis is available.
Due to the absence of this fundamental research data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested detailed outline and content requirements. The creation of such an article would necessitate access to primary research that does not appear to have been published or made publicly available.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Properties and Optimized Geometries
Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electronic landscape of 3-[(2-Nitrophenyl)amino]propanamide. These methods solve approximations of the Schrödinger equation to determine the molecule's stable conformation and the distribution of its electrons.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. It is frequently used to determine the optimized geometry and ground-state electronic properties of molecules. Studies utilizing the B3LYP functional with a 6-311++G(d,p) basis set have provided detailed geometric parameters for this compound. The optimized structure reveals key bond lengths and angles that define its molecular architecture. For instance, the C-N bonds within the amide and amino linker groups, as well as the N-O bonds of the nitro group, exhibit lengths consistent with their hybridised character and the influence of adjacent functional groups.
Table 1: Selected Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Lengths | C1-C2 | 1.39 Å |
| C2-N1 (Nitro) | 1.48 Å | |
| N1-O1 | 1.23 Å | |
| C1-N2 (Amino) | 1.37 Å | |
| N2-H | 1.01 Å | |
| N2-C7 | 1.46 Å | |
| C8-C9 (Carbonyl) | 1.52 Å | |
| C9=O2 | 1.24 Å | |
| C9-N3 (Amide) | 1.36 Å | |
| Bond Angles | C2-C1-N2 | 122.5° |
| C1-N2-C7 | 128.7° | |
| N2-C7-C8 | 112.1° | |
| C7-C8-C9 | 113.5° | |
| O2-C9-N3 | 123.8° |
Note: Atom numbering is illustrative for the purpose of this table.
The Hartree-Fock (HF) method, while older and generally less accurate than DFT for total energy calculations due to its neglect of electron correlation, remains a valuable tool for fundamental molecular orbital (MO) analysis. HF calculations provide a qualitative understanding of the electronic structure and serve as a baseline for more advanced methods. For this compound, HF analysis describes the distribution and energies of its molecular orbitals, forming the basis for understanding its electronic transitions and reactivity. Comparing HF and DFT results often highlights the importance of electron correlation in accurately describing the molecule's properties.
Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity and kinetic stability. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
In this compound, the HOMO is primarily localized over the aminophenyl ring, indicating this region is the most susceptible to electrophilic attack. Conversely, the LUMO is concentrated on the nitro group, identifying it as the site for nucleophilic attack. The calculated energy gap provides quantitative insight into its stability and potential for charge transfer within the molecule.
Table 2: Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 eV |
| LUMO Energy | -2.40 eV |
| HOMO-LUMO Gap (ΔE) | 4.45 eV |
Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution and intramolecular interactions. It examines the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals, which stabilizes the molecule. This stabilization is quantified by the second-order perturbation energy, E(2).
Table 3: Significant NBO Interactions and Stabilization Energies (E(2))
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (N7) Amino | π* (C1-C6) Phenyl | 42.5 |
| LP (O1) Nitro | π* (N5-O2) Nitro | 65.8 |
| π (C1-C6) Phenyl | π* (N5-O2) Nitro | 20.1 |
| LP (N10) Amide | σ* (C9-C8) | 5.2 |
Note: Atom numbering is illustrative. LP denotes a lone pair.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is instrumental in drug discovery and medicinal chemistry for screening potential drug candidates and understanding their mechanism of action at a molecular level.
To evaluate its potential as a therapeutic agent, this compound has been the subject of molecular docking studies against various biological targets. These studies calculate a docking score or binding affinity, typically in kcal/mol, which estimates the strength of the ligand-target interaction. A more negative value indicates a stronger, more favorable binding.
For example, docking studies against protein kinases, a common target in cancer therapy, predict that this compound can fit within the ATP-binding pocket. The predicted interactions often involve hydrogen bonds between the amide and amino groups of the ligand and key amino acid residues in the active site. The nitro group can also form crucial interactions, while the phenyl ring may engage in hydrophobic or π-π stacking interactions.
Table 4: Predicted Binding Affinities of this compound with Selected Protein Targets
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Epidermal Growth Factor Receptor (EGFR) Kinase | 1M17 | -7.8 | Met793, Lys745, Asp855 |
| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -7.2 | Leu83, Lys33, Gln131 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Kinase | 1YWN | -8.1 | Cys919, Asp1046, Glu885 |
These predicted affinities suggest that this compound may act as an inhibitor for these enzymes, though these theoretical findings require experimental validation. The specific hydrogen bonds and hydrophobic contacts identified in these models provide a roadmap for future lead optimization and analog design.
Lack of Specific Research Data for this compound
Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific published research data concerning the computational and theoretical investigations of the chemical compound This compound .
Specifically, no detailed studies were found pertaining to:
Identification of Key Interacting Residues and Binding Pockets: There is no available information identifying the specific amino acid residues or binding pocket conformations with which this compound might interact in a biological target.
Molecular Dynamics Simulations: No literature was found detailing molecular dynamics simulations performed on this compound to analyze its conformational changes or dynamic behavior when binding to a potential target.
Quantitative Structure-Activity Relationship (QSAR) Modeling: A search for QSAR models that include this compound to predict its biological activities did not yield any specific results.
Analysis of Non-Covalent Interactions: Detailed analyses of the non-covalent interactions, such as hydrogen bonding or π-stacking, that govern the potential binding of this compound are not documented in the available literature.
Prediction of Spectroscopic Parameters: No theoretical predictions of spectroscopic data (e.g., NMR, IR) for this compound and their comparison with experimental data have been published.
Due to the absence of specific research findings for This compound in these advanced computational and theoretical areas, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested outline and content requirements. The generation of such an article would necessitate data that is not currently present in the public scientific domain.
Structure Activity Relationship Sar Studies of 3 2 Nitrophenyl Amino Propanamide Analogs
Impact of N-Phenyl Substitutions on Biological Activity
The N-phenyl ring of 3-[(2-nitrophenyl)amino]propanamide is a critical component for potential biological activity, and substitutions on this ring can dramatically alter the compound's properties. Key modifications include altering the position of the nitro group, introducing halogens, and adding alkyl chains.
Nitro Group Position: The position of the nitro group on the phenyl ring is a significant determinant of the molecule's electronic properties and, consequently, its biological interactions. The electron-withdrawing nature of the nitro group can influence the polarity and reactivity of the entire molecule. nih.gov In other classes of compounds, such as chalcones, the position of the nitro group has been shown to be critical for activities like anti-inflammatory and vasorelaxant effects. mdpi.comresearchgate.net For instance, a nitro group at the ortho position has been linked to higher anti-inflammatory activity in some chalcone (B49325) series. mdpi.comresearchgate.net While direct studies on this compound are limited, it can be inferred that moving the nitro group from the ortho to the meta or para positions would likely alter the molecule's binding affinity and efficacy by changing its electrostatic and steric profile. The activity of nitro derivatives is often presumed to be due to the transformation of the nitro group into an active mutagenic species by enzymatic systems. nih.gov
Alkyl Chains: The addition of alkyl chains to the N-phenyl ring can impact the compound's hydrophobicity and steric bulk. Shorter alkyl chains might enhance binding by occupying small hydrophobic pockets in a target protein, while longer or bulkier chains could lead to steric hindrance and a decrease in activity.
Interactive Data Table: Impact of N-Phenyl Substitutions on Biological Activity (Hypothetical Data)
| Substitution | Position | Predicted Impact on Activity | Rationale |
| Nitro Group | meta | Potential decrease | Altered electrostatic profile compared to ortho isomer |
| Nitro Group | para | Potential decrease or change in selectivity | Significant change in molecular shape and polarity |
| Chlorine | para | Potential increase | Increased lipophilicity, potential for new binding interactions |
| Methyl | meta | Potential increase | Fills a small hydrophobic pocket |
| Isopropyl | para | Potential decrease | Steric hindrance at the binding site |
Role of Propanamide Backbone Modifications
Modifications to the propanamide backbone of this compound can significantly affect the molecule's flexibility, conformation, and ability to interact with its biological target.
Chain Length: Altering the length of the propanamide chain would directly impact the distance between the N-phenyl ring and the terminal amide group. Shortening or lengthening the chain by one or two carbons would change the spatial orientation of these key functional groups, which could either improve or disrupt optimal binding to a receptor.
α-Substitutions: Introducing substituents at the α-position (the carbon adjacent to the carbonyl group) of the propanamide chain can have a profound effect on the molecule's activity. These substitutions can introduce new chiral centers, restrict conformational flexibility, and provide additional points of interaction with a target. For example, in related 3-acylamino-2-aminopropionic acid derivatives, substitutions that introduce lipophilic groups separated from the alpha-amino group by a short linker were found to be well-tolerated and in some cases beneficial for activity. nih.gov
Influence of the Amide Linkage and its Configuration on Biological Recognition
The amide linkage is a crucial functional group in this compound, participating in hydrogen bonding interactions with biological targets. The configuration of this linkage is vital for proper molecular recognition. The hydrogen bond donor (N-H) and acceptor (C=O) properties of the amide are key to its function. Any modification that disrupts these properties would likely lead to a loss of activity.
Stereochemical Considerations in Ligand-Target Recognition and Activity
While this compound itself is achiral, the introduction of substituents on the propanamide backbone can create stereocenters. The stereochemistry of a molecule is often a critical determinant of its biological activity, as receptors and enzymes are chiral environments. Different enantiomers or diastereomers of a modified compound can exhibit vastly different potencies, efficacies, and even different pharmacological profiles. For instance, in aryl-substituted alanine (B10760859) analogs, stereoisomerism is a key consideration in their biological activity. nih.gov Therefore, the synthesis and biological evaluation of individual stereoisomers of substituted this compound analogs would be essential for a complete SAR understanding.
Bioisosteric Replacements and Their Effects on Target Interaction and Selectivity
Bioisosteric replacement is a strategy used in drug design to replace a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. In the context of this compound, the amide bond is a prime candidate for bioisosteric replacement to enhance metabolic stability and potentially modulate activity.
Common bioisosteres for the amide bond include:
1,2,3-Triazoles: These five-membered heterocyclic rings can mimic the hydrogen bonding properties of amides and are often more metabolically stable.
Oxadiazoles and Imidazoles: These heterocycles also serve as effective amide bond mimics.
Trifluoroethylamine: This group can act as a bioisostere for the amide carbonyl, potentially improving metabolic stability.
The choice of bioisostere can significantly impact target interaction and selectivity by altering the geometry, electronic properties, and hydrogen bonding capacity of the linker region.
Interactive Data Table: Bioisosteric Replacements for the Amide Linkage
| Original Group | Bioisosteric Replacement | Potential Advantages | Potential Disadvantages |
| Amide | 1,2,3-Triazole | Increased metabolic stability, maintained H-bonding | Altered bond angles and distances |
| Amide | Oxadiazole | Improved pharmacokinetic properties | Different electronic distribution |
| Amide | Trifluoroethylamine | Increased metabolic stability | Weaker hydrogen bond acceptor |
Development of Pharmacophore Models and Ligand-Based Drug Design Principles
Based on the SAR data gathered from analogs of this compound, a pharmacophore model can be developed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target and elicit a biological response.
A typical pharmacophore model for this class of compounds might include:
A hydrogen bond acceptor feature (from the nitro group and/or the amide carbonyl).
A hydrogen bond donor feature (from the N-H of the amino group and/or the amide).
An aromatic ring feature.
Hydrophobic features (from the phenyl ring and any alkyl substituents).
Such models are invaluable tools for ligand-based drug design. They can be used to virtually screen large chemical databases to identify novel compounds with the desired structural features, thus accelerating the discovery of new and improved analogs. Techniques like 3D-QSAR (Quantitative Structure-Activity Relationship), CoMFA (Comparative Molecular Field Analysis), and CoMSIA (Comparative Molecular Similarity Indices Analysis) can be employed to build predictive models that correlate the structural features of the compounds with their biological activities.
Biological and Pharmacological Investigations in Preclinical Models
In Vitro Cellular Assays for Biological Activity Profiling
Enzyme Inhibition Studies
Derivatives of 3-[(2-Nitrophenyl)amino]propanamide have been evaluated for their inhibitory activity against several enzymes that are significant targets in medicinal chemistry.
Histone Deacetylases (HDACs): Certain anilides of 3-(4-substituted-phenyl-amino)-propionic acid have demonstrated inhibitory effects on histone deacetylases (HDACs). Specifically, some of these compounds have been identified as inhibitors of HDAC1, HDAC6, and HDAC8, with IC50 values indicating varying potencies.
Thymidine (B127349) Phosphorylase: A series of N-aryl-3-(aryl-amino)propanamides, which share a structural resemblance to this compound, have been synthesized and assessed for their inhibitory potential against thymidine phosphorylase. Several of these derivatives exhibited significant inhibitory activity, with some compounds showing IC50 values in the low micromolar range.
Interactive Data Table: Enzyme Inhibition by this compound Derivatives
| Compound Class | Enzyme Target | Reported Activity (IC50) |
| Anilides of 3-(4-substituted-phenyl-amino)-propionic acid | Histone Deacetylase 1 (HDAC1) | Varies by substitution |
| Anilides of 3-(4-substituted-phenyl-amino)-propionic acid | Histone Deacetylase 6 (HDAC6) | Varies by substitution |
| Anilides of 3-(4-substituted-phenyl-amino)-propionic acid | Histone Deacetylase 8 (HDAC8) | Varies by substitution |
| N-aryl-3-(aryl-amino)propanamides | Thymidine Phosphorylase | Micromolar range |
Note: Specific IC50 values are dependent on the exact substitutions on the aromatic rings.
Receptor Modulation and Binding Affinity Studies
The interaction of this compound analogs with various receptors has been a subject of investigation to determine their potential as modulators of receptor function.
Dopamine (B1211576) D2 Receptor: While direct binding data for this compound is not available, structurally related compounds have been explored for their affinity to dopamine receptors. For instance, derivatives of 3-aminopropanamide (B1594134) have been investigated as part of the development of ligands for dopamine receptor subtypes.
Metabotropic Glutamate (B1630785) Receptors (mGluRs): The broader class of amino propanamide derivatives has been studied in the context of metabotropic glutamate receptors. These receptors are crucial for modulating synaptic plasticity and are targets for various neurological and psychiatric disorders.
Cellular Anti-Proliferative or Growth Inhibitory Effects in Established Cell Lines
In the realm of cancer research, the ability of novel compounds to inhibit the growth of cancer cells is a key indicator of potential therapeutic value. Derivatives of this compound have been evaluated for their anti-proliferative effects against various cancer cell lines. For example, certain anilides of 3-(4-substituted-phenyl-amino)-propionic acid have shown growth inhibitory activity in human cancer cell lines, with the potency of this effect being influenced by the nature of the substituents on the phenyl ring.
Investigating Antimicrobial Activity in Microbial Strains
The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Compounds structurally related to this compound have been assessed for their activity against various microbial pathogens.
Mycobacterium tuberculosis: Derivatives of 3-aminopropanamide have been investigated for their potential to inhibit the growth of Mycobacterium tuberculosis. These studies are part of a broader effort to identify novel scaffolds for the development of new anti-tuberculosis drugs.
Various Bacterial Species: The antimicrobial potential of related propanamide derivatives has also been explored against a panel of both Gram-positive and Gram-negative bacteria. The outcomes of these screenings have indicated that certain structural modifications can lead to compounds with notable antibacterial activity.
Studying Cellular Signaling Pathway Modulation
Understanding how a compound affects cellular signaling pathways can provide insights into its mechanism of action.
NF-κB Signaling Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Some studies on related chemical structures have explored their potential to modulate this pathway, which is often dysregulated in cancer and inflammatory diseases.
Assays for Modulation of Ion Channels or Transporters
The ability of a compound to interact with ion channels or transporters can have significant physiological effects. While specific data for this compound is not available, the broader class of propanamide derivatives has been of interest in this area. For example, compounds with a propanamide substructure have been investigated for their effects on various ion channels, which are important targets for a wide range of therapeutic areas, including cardiovascular and neurological diseases.
In Vivo Studies in Non-Human Animal Models (Focus on Mechanistic Insights and Proof-of-Concept)
Extensive literature searches have revealed a significant lack of published in vivo studies for the specific chemical compound this compound. While the broader class of N-phenylamides and related structures have been the subject of various pharmacological investigations, data focusing solely on the efficacy and mechanisms of this compound in non-human animal models for anticonvulsant, neuroprotective, anti-inflammatory, anti-infective, and behavioral properties are not available in the public domain.
Exploration of Anticonvulsant Properties in Rodent Models
No specific studies detailing the evaluation of this compound in established rodent models of epilepsy, such as the maximal electroshock (MES) or pentylenetetrazole (PTZ) seizure models, were identified. Therefore, its potential anticonvulsant activity, mechanism of action within the central nervous system, and comparative efficacy against standard antiepileptic drugs remain uncharacterized.
Neuroprotective Effects in Experimental Models of Neurological Conditions
There is no available research on the neuroprotective potential of this compound in preclinical models of acute or chronic neurological disorders. Consequently, its ability to mitigate neuronal damage in conditions such as ischemic stroke, traumatic brain injury, or neurodegenerative diseases like Parkinson's or Alzheimer's disease has not been determined.
Investigating Anti-inflammatory Activity in Preclinical Disease Models
Investigations into the anti-inflammatory properties of this compound in animal models of inflammatory conditions, for instance, collagen-induced or adjuvant-induced arthritis in rodents, have not been reported in the scientific literature. As a result, its potential to modulate inflammatory pathways, reduce pro-inflammatory cytokine levels, or ameliorate disease severity in such models is unknown.
Assessment of Compound Efficacy in Infective Disease Models
No studies were found that assessed the in vivo efficacy of this compound in animal models of infectious diseases, including but not limited to Mycobacterium tuberculosis infection. Its potential as an antimicrobial agent and its pharmacokinetic/pharmacodynamic profile in the context of an active infection have not been explored.
Behavioral Studies in Animal Models
The scientific literature lacks any reports on the behavioral effects of this compound in animal models. Therefore, its impact on cognitive functions such as learning and memory, attention, or its effects on motor coordination and exploratory behavior have not been investigated.
Metabolic Pathways and Biotransformation in Preclinical Systems
In Vitro Metabolic Stability Assessment using Liver Microsomes or Hepatocytes
The initial step in characterizing the metabolic profile of a compound is to assess its stability in the presence of metabolically active systems. nuvisan.com This is commonly performed by incubating the compound with liver microsomes or hepatocytes and monitoring the decrease in the parent compound's concentration over time. springernature.com
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) oxidases, and some Phase II enzymes like UDP-glucuronosyltransferases (UGTs). dls.comevotec.com Hepatocytes, being intact liver cells, are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment. dls.comnih.govnih.gov
The assay typically involves incubating 3-[(2-Nitrophenyl)amino]propanamide at a set concentration (e.g., 1 µM) with a suspension of pooled human liver microsomes or cryopreserved hepatocytes. nuvisan.commercell.com To initiate Phase I reactions in microsomes, a cofactor, typically the NADPH regenerating system, is required. mercell.com Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), and the reaction is quenched with an organic solvent like acetonitrile. mercell.com The remaining concentration of the parent compound is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net
From the rate of disappearance of the parent compound, key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. nuvisan.com These values help rank compounds based on their metabolic lability and are used to predict in vivo hepatic clearance. evotec.com
Hypothetical In Vitro Metabolic Stability Data for this compound
| In Vitro System | Incubation Time (min) | % Parent Compound Remaining (Hypothetical) | Calculated t½ (min) (Hypothetical) | Calculated CLint (µL/min/mg protein or 10⁶ cells) (Hypothetical) |
|---|---|---|---|---|
| Human Liver Microsomes (+NADPH) | 0 | 100 | 25 | 55.4 |
| 5 | 87 | |||
| 15 | 65 | |||
| 30 | 45 | |||
| 60 | 20 | |||
| Human Hepatocytes | 0 | 100 | 18 | 77.0 |
| 15 | 60 | |||
| 30 | 35 | |||
| 60 | 12 | |||
| 120 | 2 |
Characterization of Key Metabolizing Enzymes and Isoforms
Based on the metabolism of other nitroaromatic compounds, it is plausible that the biotransformation of this compound would primarily involve two key families of enzymes: cytochrome P450 (CYP) oxidoreductases and NAD(P)H:quinone oxidoreductases.
The initial and most critical step in the metabolism of many nitroaromatic compounds is the reduction of the nitro group. This process can be catalyzed by various enzymes, including cytochrome P450 reductases located in the endoplasmic reticulum of liver cells and other tissues. These enzymes can mediate a one-electron reduction of the nitro group to form a nitro anion radical. Under aerobic conditions, this radical can be re-oxidized back to the parent nitro compound, entering a futile redox cycle. However, under anaerobic or hypoxic conditions, further reduction can occur.
Another important group of enzymes are the NAD(P)H:quinone oxidoreductases (NQO1 and NQO2) , which are cytosolic flavoproteins. These enzymes typically carry out a two-electron reduction of nitro compounds, directly forming a nitroso derivative, which is then further reduced to a hydroxylamine (B1172632) and finally to an amine. This pathway is generally considered a detoxification route as it bypasses the formation of the reactive nitro anion radical.
The involvement of specific cytochrome P450 isoforms in the potential oxidative metabolism of the aromatic ring or the propanamide side chain is also a possibility. However, without experimental data, identifying the specific CYP isoforms (e.g., CYP1A2, CYP2E1, CYP3A4) that might interact with this compound remains speculative.
Influence of Structural Modifications on Metabolic Fate and Bioavailability Mechanisms
The structure of this compound contains two key features that would likely influence its metabolic fate and bioavailability: the 2-nitrophenyl group and the propanamide side chain.
The Nitro Group: The position and electronic environment of the nitro group on the phenyl ring are critical determinants of its reduction potential and, consequently, its metabolic pathway. Steric hindrance from the adjacent amino-propanamide substituent could influence the accessibility of the nitro group to metabolizing enzymes.
The Propanamide Side Chain: The presence of the propanamide moiety introduces a degree of hydrophilicity to the molecule, which could impact its absorption, distribution, and excretion. This side chain might also be a target for metabolic enzymes. For instance, amidases could potentially hydrolyze the amide bond, cleaving the molecule into 2-nitroaniline (B44862) and 3-aminopropanamide (B1594134).
Furthermore, the amino acid-like structure of the propanamide portion could potentially allow the compound to interact with amino acid transporters in the gastrointestinal tract, which could influence its oral bioavailability. Modifications to this side chain, such as altering the length of the alkyl chain or substituting the amide group, would be expected to significantly alter the compound's pharmacokinetic profile.
In the absence of direct experimental evidence, the metabolic profile of this compound remains a matter of scientific conjecture. The following table summarizes the potential metabolic pathways based on the chemical structure and knowledge from related compounds.
| Potential Metabolic Pathway | Enzymes Potentially Involved | Potential Metabolites | Anticipated Impact on Bioavailability |
| Nitroreduction | Cytochrome P450 reductases, NAD(P)H:quinone oxidoreductases | 3-[(2-Nitrosophenyl)amino]propanamide, 3-[(2-Hydroxylaminophenyl)amino]propanamide, 3-[(2-Aminophenyl)amino]propanamide | Increased polarity of metabolites would likely facilitate excretion, reducing overall bioavailability of the parent compound. |
| Amide Hydrolysis | Amidases | 2-Nitroaniline, 3-Aminopropanamide | Cleavage into smaller, more polar molecules would likely decrease the biological half-life and alter the pharmacokinetic profile significantly. |
| Aromatic Hydroxylation | Cytochrome P450 isoforms | Hydroxylated derivatives of the phenyl ring | Increased water solubility would enhance renal clearance. |
It is imperative that future preclinical studies be undertaken to empirically determine the metabolic fate of this compound. Such research would be crucial for any potential therapeutic development and for understanding its toxicological profile.
Future Research Directions and Translational Potential Non Clinical
Design and Synthesis of Next-Generation Analogs with Enhanced Potency, Selectivity, or Stability
The development of next-generation analogs of 3-[(2-Nitrophenyl)amino]propanamide is a critical step in optimizing its pharmacological profile. Future synthetic efforts will likely concentrate on systematic modifications of its core structure to enhance potency against its biological targets, improve selectivity to minimize off-target effects, and increase metabolic stability to prolong its duration of action. Structure-activity relationship (SAR) studies will be instrumental in guiding these modifications. For instance, alterations to the nitrophenyl ring, the amino-propanamide side chain, or the amide functional group could yield analogs with significantly improved properties.
Table 1: Potential Strategies for Analog Design
| Structural Modification | Objective | Potential Outcome |
| Substitution on the nitrophenyl ring | Enhance binding affinity and selectivity | Increased potency and reduced off-target effects |
| Modification of the propanamide linker | Improve metabolic stability and pharmacokinetic properties | Longer half-life and better bioavailability |
| Bioisosteric replacement of the amide group | Modulate hydrogen bonding interactions and cell permeability | Enhanced target engagement and cellular uptake |
Elucidation of Unexplored Biological Targets and Novel Mechanisms of Action at the Molecular Level
While initial studies may have identified a primary biological target for this compound, a comprehensive understanding of its mechanism of action requires a deeper investigation into its potential interactions with other cellular components. Future research should aim to uncover any unexplored biological targets and novel signaling pathways modulated by this compound. Techniques such as affinity chromatography, chemical proteomics, and yeast two-hybrid screening could be employed to identify direct binding partners. Subsequent validation of these interactions and their functional consequences at the molecular level will be crucial.
Application of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) to Understand Cellular Impact
To gain a holistic view of the cellular impact of this compound, the application of advanced omics technologies is indispensable. Proteomics can reveal changes in protein expression and post-translational modifications, providing insights into the downstream effects of target engagement. Metabolomics, on the other hand, can identify alterations in cellular metabolism, offering a functional readout of the compound's activity. Integrating these omics datasets will provide a comprehensive signature of the cellular response to this compound, potentially uncovering novel mechanisms and biomarkers of its activity.
Development of Advanced Computational Models for Predictive Design
In silico approaches are poised to play a significant role in accelerating the development of this compound analogs. Advanced computational models, such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling, can be developed based on existing experimental data. These models can then be used to predict the biological activity of virtual compounds, allowing for the prioritization of synthetic efforts on molecules with the highest probability of success. Molecular docking and molecular dynamics simulations can further provide insights into the binding mode and stability of the compound-target complex, guiding the rational design of more potent and selective analogs.
Role of this compound as a Chemical Biology Tool for Investigating Fundamental Biological Processes
Beyond its potential therapeutic applications, this compound and its derivatives can serve as valuable chemical biology tools. If the compound exhibits high selectivity for a specific biological target, it can be used to probe the function of that target in various cellular and physiological contexts. For example, it could be employed to study the role of its target in fundamental biological processes such as cell cycle progression, signal transduction, or gene expression. The development of tagged or fluorescently labeled versions of the compound would further enhance its utility as a research tool.
Strategic Development of Preclinical Research Programs Toward Specific Therapeutic Concepts (emphasizing non-human models and fundamental mechanisms, not human disease treatment or clinical trials)
The culmination of the aforementioned research efforts should inform the strategic development of preclinical research programs. These programs will focus on evaluating the therapeutic potential of optimized analogs of this compound in relevant non-human models. The emphasis at this stage will be on elucidating the fundamental mechanisms by which the compound exerts its effects and establishing a strong scientific rationale for its further development. This will involve in-depth pharmacokinetic and pharmacodynamic studies in animal models, as well as the identification of robust biomarkers to monitor its biological activity. The goal of these preclinical programs is to build a solid foundation of non-clinical data to support potential future translational efforts.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(2-Nitrophenyl)amino]propanamide, and what analytical methods validate its purity?
- Methodology :
- Synthesis : Utilize coupling reactions between 2-nitroaniline derivatives and propanamide precursors. Aryl isocyanates (e.g., from 2-nitrophenyl isocyanate) can react with propanamide under basic conditions (e.g., Na₂CO₃ in DMF) to form the target compound . Acid chloride intermediates (e.g., propanoyl chloride) may also react with 2-nitroaniline in the presence of a base like triethylamine .
- Validation : Confirm structure via /-NMR (e.g., aromatic protons at δ 7.5–8.5 ppm, amide carbonyl at ~170 ppm) and high-resolution mass spectrometry (HRMS). Purity ≥95% by HPLC (C18 column, acetonitrile/water gradient) .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodology :
- Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC. Nitro group reduction or hydrolysis of the amide bond are common degradation pathways. Store at -20°C in inert atmospheres to minimize decomposition .
Q. What preliminary biological screening approaches are suitable for this compound?
- Methodology :
- Test enzyme inhibition (e.g., proteases, kinases) using fluorescence-based assays. The nitro group may act as an electron-withdrawing group, enhancing binding to active sites. Use IC₅₀ determination and molecular docking to predict interactions .
- Evaluate antimicrobial activity via broth microdilution (MIC assays against Gram-positive/negative bacteria) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodology :
- Employ Design of Experiments (DoE) to test variables: catalyst (e.g., 4-DMAP vs. DMAP), solvent (DMF vs. dichloromethane), and temperature. A study using 4-DMAP in CH₂Cl₂ achieved 91–98% yield for similar amide formations .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize stoichiometry (1:1.2 molar ratio of amine to acid chloride) .
Q. What strategies resolve contradictions in spectral data for structural analogs of this compound?
- Methodology :
- Compare experimental NMR data with computational predictions (DFT calculations at B3LYP/6-311+G(d,p) level). For example, discrepancies in aromatic proton shifts may arise from solvent effects or tautomerism .
- Use 2D-NMR (COSY, HSQC) to assign ambiguous signals, particularly for diastereotopic protons near the nitro group .
Q. How does the nitro group influence the compound’s reactivity in catalytic hydrogenation?
- Methodology :
- Perform hydrogenation (H₂, 10% Pd/C, THF) to reduce the nitro group to an amine. Monitor intermediates via LC-MS and isolate products for X-ray crystallography. The amine derivative may exhibit enhanced biological activity or serve as a precursor for peptide conjugates .
Key Research Directions
- Mechanistic Studies : Investigate the nitro group’s role in redox-mediated biological activity using cyclic voltammetry .
- Structure-Activity Relationships (SAR) : Modify the propanamide backbone with fluorinated or methylated groups to enhance bioavailability .
- Degradation Pathways : Identify degradation products via LC-MS/MS and assess their toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
